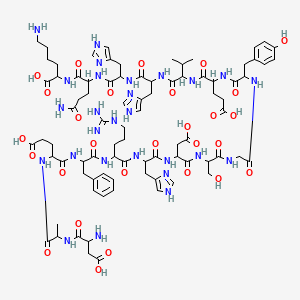
166798-69-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the CAS number 166798-69-2 is known as Proadrenomedullin (45-92), human. It is a peptide fragment derived from the larger precursor protein, proadrenomedullin. This peptide consists of amino acids 45 to 92 of the precursor protein and is known for its stability and longer half-life compared to other fragments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Proadrenomedullin (45-92), human, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Proadrenomedullin (45-92), human, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s high purity .
Análisis De Reacciones Químicas
Types of Reactions
Proadrenomedullin (45-92), human, primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Purification: HPLC
Major Products Formed
The primary product formed from the synthesis of Proadrenomedullin (45-92), human, is the peptide itself. No significant by-products are typically formed if the synthesis and purification processes are well-controlled .
Aplicaciones Científicas De Investigación
Proadrenomedullin (45-92), human, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in various physiological processes, including vasodilation and cardiovascular function.
Medicine: Studied as a biomarker for diseases such as sepsis and cardiovascular disorders due to its stability and presence in plasma
Industry: Utilized in the development of diagnostic assays and therapeutic research
Mecanismo De Acción
Proadrenomedullin (45-92), human, exerts its effects by interacting with specific receptors on the plasma membrane of target cells. This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP modulates calcium flux within the cells, resulting in various physiological responses, including vasodilation .
Comparación Con Compuestos Similares
Similar Compounds
Adrenomedullin (ADM): A potent vasodilatory peptide derived from the same precursor protein as Proadrenomedullin (45-92), human.
Proadrenomedullin N-terminal 20 peptide (PAMP): Another fragment derived from the precursor protein with distinct biological activities
Uniqueness
Proadrenomedullin (45-92), human, is unique due to its stability and longer half-life compared to other fragments like ADM and PAMP. This makes it a valuable biomarker for diagnostic purposes and a reliable target for studying the physiological roles of adrenomedullin gene products .
Propiedades
Número CAS |
166798-69-2 |
|---|---|
Fórmula molecular |
C₂₁₅H₃₅₉N₆₇O₇₃S₂ |
Peso molecular |
5114.76 |
Secuencia |
One Letter Code: ELRMSSSYPTGLADVKAGPAQTLIRPQDMKGASRSPEDSSPDAARIRV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)






